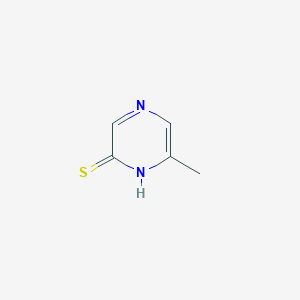
3-(5-Bromo-2-ethoxyphenyl)-1H-pyrazol-5-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Bromo-2-ethoxyphenyl)-1H-pyrazol-5-amine hydrochloride is a synthetic organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a bromine atom, an ethoxy group, and an amine group attached to a pyrazole ring. It is commonly used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromo-2-ethoxyphenyl)-1H-pyrazol-5-amine hydrochloride typically involves the following steps:
Bromination: The starting material, 2-ethoxyphenyl, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.
Pyrazole Formation: The brominated intermediate is then reacted with hydrazine or a hydrazine derivative to form the pyrazole ring.
Amination: The resulting pyrazole compound is further reacted with an amine source, such as ammonia or an amine, to introduce the amine group at the 5-position of the pyrazole ring.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-(5-Bromo-2-ethoxyphenyl)-1H-pyrazol-5-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the oxidation state of the functional groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
3-(5-Bromo-2-ethoxyphenyl)-1H-pyrazol-5-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(5-Bromo-2-ethoxyphenyl)-1H-pyrazol-5-amine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(5-Bromo-2-methoxyphenyl)-1H-pyrazol-5-amine hydrochloride
- 3-(5-Chloro-2-ethoxyphenyl)-1H-pyrazol-5-amine hydrochloride
- 3-(5-Bromo-2-ethoxyphenyl)-1H-pyrazol-4-amine hydrochloride
Uniqueness
3-(5-Bromo-2-ethoxyphenyl)-1H-pyrazol-5-amine hydrochloride is unique due to the specific combination of functional groups that confer distinct chemical reactivity and biological activity. Its bromine atom, ethoxy group, and amine group provide a versatile platform for further chemical modifications and applications in various fields.
Propriétés
Formule moléculaire |
C11H13BrClN3O |
|---|---|
Poids moléculaire |
318.60 g/mol |
Nom IUPAC |
5-(5-bromo-2-ethoxyphenyl)-1H-pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C11H12BrN3O.ClH/c1-2-16-10-4-3-7(12)5-8(10)9-6-11(13)15-14-9;/h3-6H,2H2,1H3,(H3,13,14,15);1H |
Clé InChI |
GXLRODQYHSRPQV-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C=C1)Br)C2=CC(=NN2)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


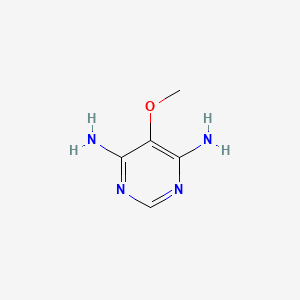
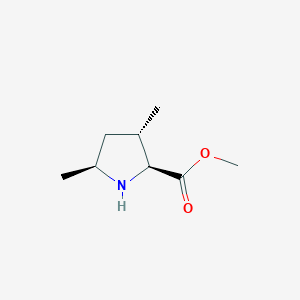
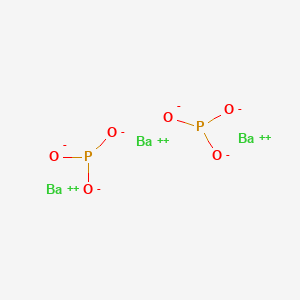
![3-[(2-Phenylquinolin-4-yl)carbonyl]piperidin-2-one](/img/structure/B12853919.png)
![2-(Difluoromethyl)-7-nitrobenzo[d]oxazole](/img/structure/B12853923.png)
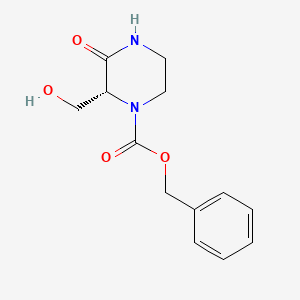
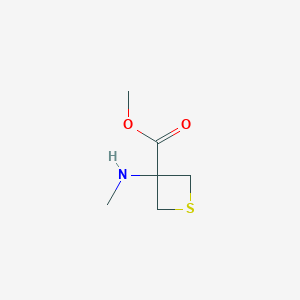
![2-(Bromomethyl)-7-methylbenzo[d]oxazole](/img/structure/B12853946.png)
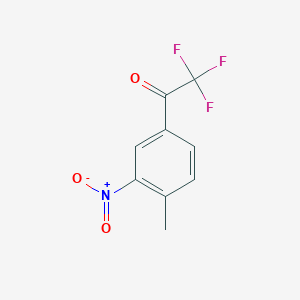
![1-[4'-(Methylsulfonyl)[1,1'-biphenyl]-3-yl] ethanone](/img/structure/B12853959.png)
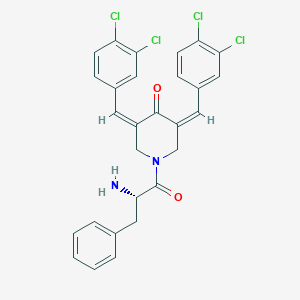

![3-(2-fluorobenzyl)-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B12853979.png)
